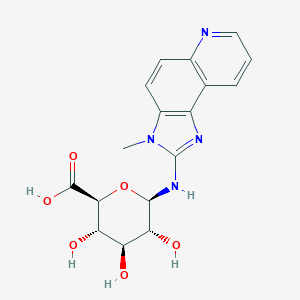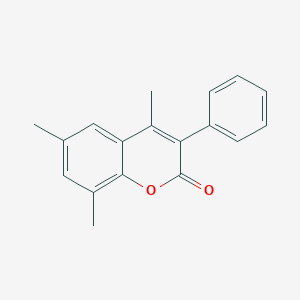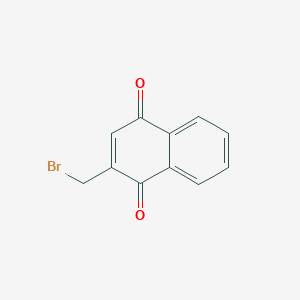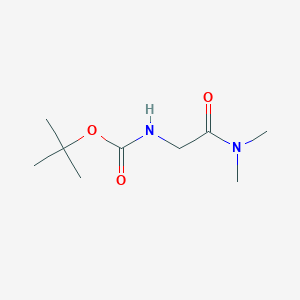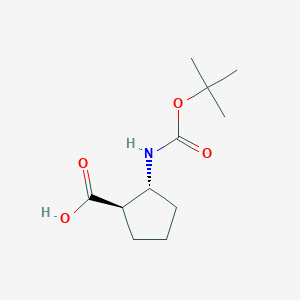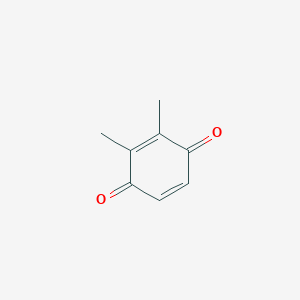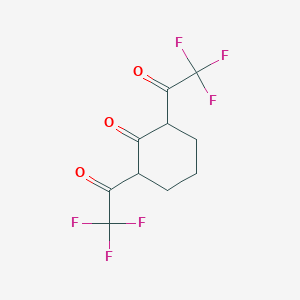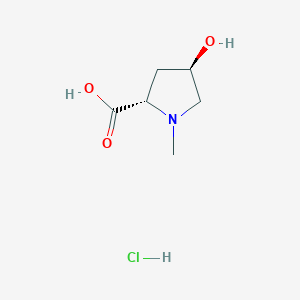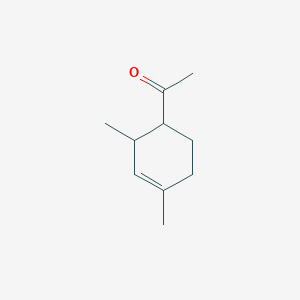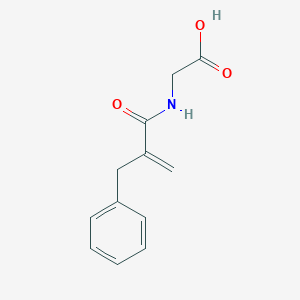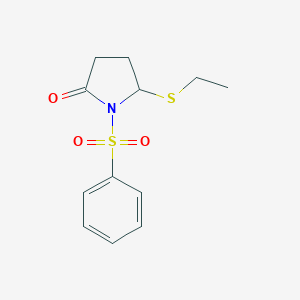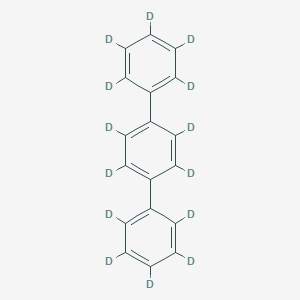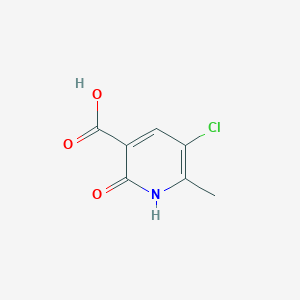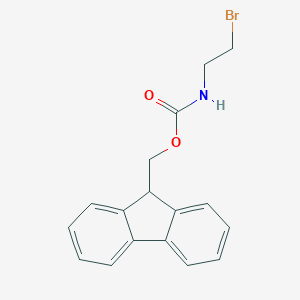
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl carbamates are a class of compounds used in various synthetic applications, particularly in the synthesis of peptides and other organic molecules. They serve as intermediates and protective groups due to their chemical stability and reactivity.
Synthesis Analysis
The synthesis of (9H-Fluoren-9-yl)methyl carbamates, such as 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, involves the employment of isocyanates derived from several Fmoc-amino acids. These compounds are typically obtained as crystalline solids and are characterized using techniques like IR, NMR, and mass spectrometry (Babu & Kantharaju, 2005).
Molecular Structure Analysis
The molecular structure of compounds in this class, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, shows slight pyramidalization at the O=C—NH—Cα unit. The N atom deviates from the basal plane, indicating some reduction in the sp² hybrid character. The crystal structure often exhibits intermolecular hydrogen bonding, which contributes to the stability of the solid-state structure (Yamada et al., 2008).
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Orientation
- Molecular Orientation and Crystal Structure Analysis:
- The compound exhibits unique torsion angles, which differ from typical values found in similar Fmoc-protected amino acids. The orientations of the fluorene and carboxyl groups exhibit specific torsion angles, suggesting a unique molecular geometry which could be relevant in the study of crystal structures and molecular interactions (Yamada et al., 2008).
- Similar to the above, another study emphasizes the pyramidalization of the molecular plane in the crystal structure of the compound, indicating its unique structural features (Yamada et al., 2008).
Chemical Synthesis and Reagent Application
- Use in Chemical Synthesis and as a Reagent:
- The compound serves as a reagent for introducing the 2,7-dibromo-9-fluorenylmethyl carbamate protecting group for amines, which is crucial in the synthesis of various chemical structures. Its physical and chemical properties, like solubility and sensitivity to hydrolysis, are detailed, providing essential information for its use in chemical synthesis (Mora, 2003).
- The compound's role in generating carbocations under stable ion conditions has been explored. The study provides insights into its reactivity and potential applications in synthesizing specific carbocation structures, contributing to our understanding of its role in chemical synthesis (Johnston et al., 1993).
Synthesis and Characterization of Derivatives
- Derivative Synthesis and Characterization:
- Various derivatives of the compound have been synthesized, characterized, and utilized in the synthesis of other complex molecules like dipeptidyl urea esters. This highlights its versatility and utility in creating a range of biochemically relevant compounds (Babu & Kantharaju, 2005).
- Another study focuses on synthesizing and characterizing a specific derivative, emphasizing its high yield and potential applications in various chemical synthesis processes (Le & Goodnow, 2004).
Photophysical Properties and Applications
- Photophysical Properties and Sensor Applications:
- The compound's derivatives have been studied for their UV properties, providing insights into their photophysical characteristics and potential applications in fields like material science and photonic devices (Wen-zhong, 2011).
- In another study, derivatives are used in the development of conjugated polymers with fluorescence sensing characteristics, highlighting their application in environmental protection, biosensing, and toxin detection in food (Qian et al., 2019).
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPNIOJNLDDRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374672 |
Source


|
| Record name | 2-(Fmoc-amino)ethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate | |
CAS RN |
340187-12-4 |
Source


|
| Record name | 2-(Fmoc-amino)ethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 340187-12-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

